molecular formula C20H25N3O B3055712 (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide CAS No. 663948-79-6

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide

Cat. No.: B3055712
CAS No.: 663948-79-6
M. Wt: 323.4 g/mol
InChI Key: PNONNFHLOPFKOP-IBGZPJMESA-N
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Description

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide is a chiral propanamide derivative featuring a phenyl group at the β-position of the amino acid backbone and a 4-(piperidin-1-yl)phenyl substituent on the amide nitrogen.

Properties

IUPAC Name

(2S)-2-amino-3-phenyl-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c21-19(15-16-7-3-1-4-8-16)20(24)22-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12,19H,2,5-6,13-15,21H2,(H,22,24)/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNONNFHLOPFKOP-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627599
Record name N-[4-(Piperidin-1-yl)phenyl]-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663948-79-6
Record name N-[4-(Piperidin-1-yl)phenyl]-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and 4-(piperidin-1-yl)aniline.

    Coupling Reaction: The key step involves coupling the amino acid with the aniline derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of analgesics and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physical Properties

The compound shares a propanamide core with analogs listed in and . Key differences lie in substituents on the aromatic rings and the nitrogen-containing heterocycles.

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Melting Point (°C) Yield (%) Key Substituents Purity (HPLC)
(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide C₂₀H₂₅N₃O (calculated) N/A N/A -NH₂ (α-carbon), 4-piperidinylphenyl N/A
N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) C₂₂H₂₈N₂O₂ 116.8–117.8 61.9 Piperidin-1-yl-ethoxy, phenylpropanamide 98.2%
3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) C₂₁H₂₆N₂O₂ 163.6–165.5 58.1 Pyrrolidin-1-yl-ethoxy, phenylpropanamide 98.4%
Propanamide, N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl- C₁₆H₂₄N₂O₂ N/A N/A Methoxymethylpiperidinyl, phenyl N/A

Key Observations :

  • Amino Group vs.
  • Piperidinyl vs. Pyrrolidinyl : Compound 12f (piperidine) has a lower melting point (116.8–117.8°C) than 12g (pyrrolidine, 163.6–165.5°C), likely due to pyrrolidine’s smaller ring size and stronger intermolecular packing .
  • Complexity : The compound in introduces stereochemistry (S/R configurations) and an imidazole ring, which could enhance selectivity in biological systems but complicate synthesis .

Biological Activity

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This compound exhibits a unique structural configuration that allows it to interact with various molecular targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its significant role in drug design. Its structure can be represented as follows:

 S 2 Amino 3 phenyl N 4 piperidin 1 yl phenyl propanamide\text{ S 2 Amino 3 phenyl N 4 piperidin 1 yl phenyl propanamide}

This compound is characterized by the presence of an amine group, a phenyl group, and a piperidine moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, influencing various signaling pathways. Specific interactions include:

  • Monoamine Oxidase Inhibition : Some studies suggest that piperidine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have therapeutic implications in mood disorders and neurodegenerative diseases .
  • Anticancer Activity : The compound has shown potential anticancer properties, possibly through the induction of apoptosis in cancer cells or by inhibiting cell proliferation. Research indicates that similar piperidine derivatives have been effective against various cancer cell lines .

Anticancer Properties

A notable study evaluated the cytotoxic effects of this compound on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that the compound exhibited significant antiproliferative activity at concentrations as low as 6.25 μM .

Cell LineIC50 (μM)
MDA-MB-2316.25
MCF-76.25

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. It has been reported that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. This inhibition may enhance cholinergic signaling in the brain .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other piperidine derivatives:

CompoundBiological ActivityReference
PiperineAntioxidant, anti-inflammatory
EvodiamineAnticancer, anti-inflammatory
MatrineAntiproliferative
BerberineAntimicrobial, anticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide
Reactant of Route 2
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(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide

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